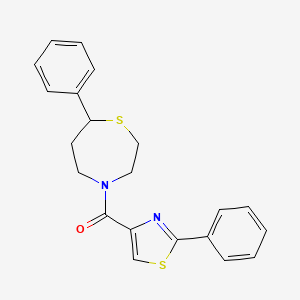

(7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone

描述

属性

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS2/c24-21(18-15-26-20(22-18)17-9-5-2-6-10-17)23-12-11-19(25-14-13-23)16-7-3-1-4-8-16/h1-10,15,19H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQGUZAJYCUZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone are currently unknown. Compounds with thiazole rings have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects.

生物活性

The compound (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone , a thiazepane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone is . The compound features a thiazepane ring fused with a thiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and thiazepane derivatives. For instance:

- Inhibition of Prostate Cancer Cells : Research indicates that compounds similar to (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone exhibit significant antiproliferative effects against prostate cancer cells. The IC50 values for these derivatives range from 0.7 to 1.0 µM, demonstrating strong cytotoxicity compared to standard chemotherapeutics .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and ultimately leads to cell death. Studies suggest that modifications to the thiazole and thiazepane rings can enhance this activity .

- Structure-Activity Relationship (SAR) : SAR studies have shown that substituents on the phenyl rings significantly influence the potency of these compounds. For example, replacing hydrogen atoms with electron-withdrawing groups enhances cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Range |

|---|---|---|

| Prostate Cancer Inhibition | Significant antiproliferative effects | 0.7 - 1.0 µM |

| Melanoma Cell Inhibition | Enhanced cytotoxicity compared to lead compounds | 1.8 - 2.6 µM |

| Tubulin Polymerization Inhibition | Disruption of mitotic spindle formation | Not specified |

Case Study 1: Antiproliferative Activity in NCI Assay

A derivative of (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone was evaluated in the NCI's 60 human tumor cell line screening. Results indicated that this compound inhibited growth across multiple cancer types with an average IC50 ranging from 0.124 µM (for leukemia) to 3.81 µM (for non-small cell lung cancer) .

Case Study 2: Modification Impact on Activity

In a comparative study, modifications to the thiazolidine ring and linker significantly affected the antiproliferative activity of related compounds. For example, replacing a saturated thiazolidine with an unsaturated thiazole resulted in a dramatic decrease in cytotoxicity from 0.6 µM to over 50 µM in certain melanoma cell lines .

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including compounds similar to (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone, exhibit significant antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth and viability. The thiazole ring system is known for its ability to interact with microbial enzymes, which can lead to the disruption of essential metabolic processes.

2. Anticancer Properties

Thiazepane and thiazole derivatives have been investigated for their anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and the activation of caspases. The specific structure of (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone may enhance its efficacy by improving binding affinity to cancer-related targets.

3. Anti-inflammatory Effects

Compounds containing thiazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This can be particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In a laboratory study focusing on breast cancer cells, researchers found that a compound structurally related to (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone with high purity?

- Methodological Answer : Multi-step synthesis involving thiazepane ring formation followed by coupling with the thiazole moiety is common. Key steps include:

- Ring closure : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF .

- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the thiazepane and thiazole units. Reaction progress is monitored via TLC or HPLC, with final purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Yield optimization : Adjusting stoichiometry (1.2–1.5 eq of thiazole derivative) and reaction time (12–24 hrs) improves yields to 60–75% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

Q. How can researchers assess the compound’s initial biological activity in vitro?

- Methodological Answer : Screen against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using:

- Enzyme inhibition assays : IC50 determination via fluorometric or colorimetric readouts (e.g., ATP depletion assays) .

- Cytotoxicity profiling : MTT assays on HEK-293 (normal) vs. HeLa (cancer) cells, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazepane-thiazole hybrids?

- Methodological Answer :

- Systematic substitution : Compare analogs with fluorinated (e.g., 2,5-difluorophenyl) or electron-donating (e.g., methoxy) groups on the phenyl rings to isolate electronic vs. steric effects .

- Crystallography : X-ray diffraction of co-crystallized compound with target proteins (e.g., PDB deposition) clarifies binding modes .

- Meta-analysis : Cross-reference bioactivity data from analogs in , and 11 to identify conserved pharmacophores.

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to assess logP (target: 2–4), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks .

- Docking studies : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., EGFR kinase), prioritizing residues with hydrogen bonding (e.g., thiazepane NH to Asp831) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hrs. Monitor degradation via HPLC; >80% stability is acceptable for in vivo studies .

- Oxidative stress testing : Treat with 3% H2O2; thiazole rings are prone to oxidation, requiring stabilization via electron-withdrawing substituents .

Q. How do researchers address discrepancies in biological activity across assay platforms?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs.

- Orthogonal validation : Confirm cytotoxicity results via apoptosis markers (Annexin V/PI) or caspase-3 activation .

Data Contradiction Analysis

Q. Conflicting reports on the role of the thiazepane ring in bioactivity: How to reconcile?

- Resolution :

- and suggest the thiazepane’s NH group is critical for hydrogen bonding. However, notes that fluorinated analogs (lacking NH) retain activity, implying alternate mechanisms (e.g., hydrophobic interactions).

- Proposed experiments : Synthesize N-methylated derivatives to test hydrogen bonding dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。